N-(4-Iodobenzyl)-N-methylaniline
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Overview
Description
N-(4-Iodobenzyl)-N-methylaniline is an organic compound characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to a methylaniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Iodobenzyl)-N-methylaniline typically involves the reaction of 4-iodobenzyl bromide with N-methylaniline. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(4-Iodobenzyl)-N-methylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding benzyl derivative
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products Formed:
- Substitution reactions yield various substituted benzyl derivatives.
- Oxidation reactions produce N-oxide derivatives.
- Reduction reactions result in the formation of benzyl derivatives .
Scientific Research Applications
N-(4-Iodobenzyl)-N-methylaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as an intermediate in the production of dyes and pigments
Mechanism of Action
The mechanism of action of N-(4-Iodobenzyl)-N-methylaniline involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various biological targets. The benzyl and methylaniline moieties contribute to the compound’s overall hydrophobicity and electronic properties, affecting its interaction with enzymes and receptors .
Comparison with Similar Compounds
- N-(4-Bromobenzyl)-N-methylaniline
- N-(4-Chlorobenzyl)-N-methylaniline
- N-(4-Fluorobenzyl)-N-methylaniline
Comparison: N-(4-Iodobenzyl)-N-methylaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability enhance its ability to participate in halogen bonding and other interactions, making it a valuable compound in various chemical and biological applications .
Properties
CAS No. |
914636-96-7 |
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Molecular Formula |
C14H14IN |
Molecular Weight |
323.17 g/mol |
IUPAC Name |
N-[(4-iodophenyl)methyl]-N-methylaniline |
InChI |
InChI=1S/C14H14IN/c1-16(14-5-3-2-4-6-14)11-12-7-9-13(15)10-8-12/h2-10H,11H2,1H3 |
InChI Key |
VHJFOMHXRYUZPP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)I)C2=CC=CC=C2 |
Origin of Product |
United States |
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